molecular formula C20H23N3O6S B11539292 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)valinate

2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)valinate

Cat. No.: B11539292
M. Wt: 433.5 g/mol
InChI Key: KPZYVPPKTWSIGA-UHFFFAOYSA-N
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Description

2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)valinate: is a chemical compound with the following properties:

    Molecular Formula: C15H21N3O6S2\text{C}_{15}\text{H}_{21}\text{N}_{3}\text{O}_{6}\text{S}_{2}C15​H21​N3​O6​S2​

    Average Mass: 403.474 Da

    Monoisotopic Mass: 403.087189 Da

    ChemSpider ID:

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of an appropriate amine (such as 4-aminobenzenesulfonamide) with a carboxylic acid derivative (e.g., N-(phenylcarbonyl)valine). The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.

Industrial Production: Industrial production methods may vary, but large-scale synthesis often employs efficient and cost-effective processes. These methods optimize yield, purity, and safety while minimizing waste.

Chemical Reactions Analysis

Reaction Types:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Substitution: Nucleophilic substitution reactions may occur at the carbonyl or sulfonamide groups.

    Amidation: The amine group can react with carboxylic acids to form amides.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Substitution: Nucleophiles (e.g., amines, thiols) and appropriate solvents (e.g., DMF, DMSO).

    Amidation: Carboxylic acid derivatives (e.g., acid chlorides, anhydrides).

Major Products: The major products depend on the specific reaction conditions. For example:

  • Amidation: Formation of the desired amide product.
  • Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or antimicrobial effects.

    Chemistry: Used as a building block in organic synthesis.

    Industry: Employed in the production of pharmaceuticals or specialty chemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are related compounds, the unique combination of the sulfonamide, carbonyl, and valinate moieties distinguishes this compound. Similar compounds include 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-benzoylmethioninate .

Properties

Molecular Formula

C20H23N3O6S

Molecular Weight

433.5 g/mol

IUPAC Name

[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-benzamido-3-methylbutanoate

InChI

InChI=1S/C20H23N3O6S/c1-13(2)18(23-19(25)14-6-4-3-5-7-14)20(26)29-12-17(24)22-15-8-10-16(11-9-15)30(21,27)28/h3-11,13,18H,12H2,1-2H3,(H,22,24)(H,23,25)(H2,21,27,28)

InChI Key

KPZYVPPKTWSIGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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